nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

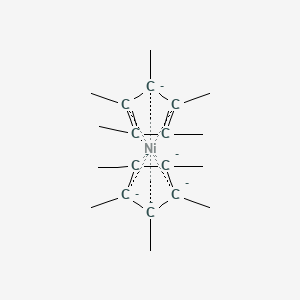

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane, also known as bis(pentamethylcyclopentadienyl)nickel, is an organonickel compound with the formula Ni(C₅(CH₃)₅)₂. This compound belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings. This compound is a bright green paramagnetic solid that has garnered significant academic interest due to its unique structural and electronic properties .

准备方法

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) chloride with sodium pentamethylcyclopentadienide in an inert atmosphere. The reaction typically proceeds as follows:

NiCl2+2Na(C5(CH3)5)→Ni(C5(CH3)5)2+2NaCl

The reaction is carried out in anhydrous conditions to prevent hydrolysis of the reactants and products. The product is then purified through sublimation or recrystallization .

化学反应分析

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can be oxidized to form nickelocenium cations. For example, reaction with halogens or other oxidizing agents can yield the corresponding nickelocenium salts.

Ni(C5(CH3)5)2+X2→[Ni(C5(CH3)5)2]+X−

-

Reduction: : The compound can be reduced using strong reducing agents, leading to the formation of nickel(0) complexes.

Ni(C5(CH3)5)2+2e−→Ni+2(C5(CH3)5)−

-

Substitution: : this compound can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands. For example, reaction with phosphines can lead to the formation of phosphine-substituted nickel complexes .

科学研究应用

Catalysis

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene serves as a versatile catalyst in various organic reactions:

- Polymerization : It is utilized in Ziegler-Natta polymerization processes to produce polymers with specific properties. The compound's ability to activate small molecules enhances its effectiveness in these reactions.

- Hydrogenation : The compound facilitates hydrogenation reactions by promoting the addition of hydrogen to unsaturated compounds. Its unique electronic properties allow for efficient bond activation and formation .

Case Study: Biomass Conversion

A study demonstrated the use of nickel nanoparticles supported on functionalized carbon nanotubes (CNTs) for the catalytic transformation of biomass-derived furfurals into valuable chemicals. The nickel catalyst exhibited high selectivity and yield in producing cyclopentanones from furfural under optimized conditions .

Materials Science

The compound plays a crucial role in materials science due to its unique structural properties:

- Synthesis of Carbon Nanotubes : Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is involved in the synthesis of single-walled carbon nanotubes (SWCNTs). By encapsulating this compound within SWCNTs, researchers can tailor the electronic properties of the nanotubes for enhanced performance in electronic devices.

Table 1: Comparison of Catalytic Properties

| Property | Nickel Compound | Traditional Catalysts |

|---|---|---|

| Activation Energy | Lower due to unique electronic structure | Higher due to less effective bonding |

| Selectivity | High selectivity for specific reactions | Variable selectivity |

| Stability | Stable under various conditions | Often less stable |

Nanotechnology

In nanotechnology applications:

- Nickel Nanoparticles : The compound is used to synthesize nickel nanoparticles that are essential in various fields such as catalysis and magnetic materials. These nanoparticles exhibit unique magnetic and electronic properties that are beneficial for developing advanced materials.

Coordination Chemistry

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is also significant in coordination chemistry:

作用机制

The mechanism of action of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane involves its ability to donate and accept electrons, making it a versatile compound in redox reactions. The nickel center in this compound can undergo changes in oxidation state, facilitating various chemical transformations. The compound’s paramagnetic nature is due to the presence of unpaired electrons in the nickel d-orbitals, which also contribute to its reactivity .

相似化合物的比较

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is part of the metallocene family, which includes other compounds such as ferrocene, cobaltocene, and manganocene. Compared to these compounds, this compound has unique electronic properties due to the presence of methyl groups on the cyclopentadienyl rings. This substitution affects the compound’s stability, reactivity, and electronic structure .

Ferrocene: Fe(C₅H₅)₂, known for its stability and use in various applications, including as an antiknock agent in fuels.

Cobaltocene: Co(C₅H₅)₂, a strong reducing agent with applications in organic synthesis.

Manganocene: Mn(C₅H₅)₂, less stable than ferrocene and nickelocene, with limited applications.

生物活性

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane (often referred to as bis(pentamethylcyclopentadienyl)nickel) is a notable organonickel compound with significant biological activity and applications in various fields. This article explores its properties, synthesis methods, biological activities, and research findings.

Chemical Structure and Properties

- Molecular Formula : C20H30Ni

- Molecular Weight : 329.1 g/mol

- CAS Number : 74507-63-4

- IUPAC Name : nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

The compound features a nickel ion coordinated between two pentamethylcyclopentadienyl ligands. The presence of five methyl groups enhances its steric and electronic properties compared to less substituted cyclopentadienes.

Synthesis Methods

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene can be synthesized through several methods:

- Direct Reaction : Nickel(II) salts can react with pentamethylcyclopentadiene in an inert atmosphere to form the complex.

- Substitution Reactions : Utilizing nickel carbonyl complexes that can be substituted with pentamethylcyclopentadiene ligands.

Biological Activity

The biological activity of this compound is primarily related to its catalytic properties and potential therapeutic applications:

1. Catalytic Activity

Nickelocene derivatives are known for their role as catalysts in various organic reactions:

- Polymerization Reactions : They facilitate the polymerization of olefins and other monomers.

- Hydrogenation Reactions : They are effective in hydrogenating unsaturated compounds due to their ability to activate small molecules.

2. Anticancer Properties

Recent studies have indicated potential anticancer activities associated with nickel complexes:

- Research has shown that certain nickel complexes exhibit cytotoxic effects against various cancer cell lines .

- The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

3. Antimicrobial Activity

Nickel complexes have demonstrated antimicrobial properties:

- Studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi .

- The effectiveness varies depending on the structure of the ligand and the specific microbial target.

Case Studies

Several studies highlight the biological implications of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of bis(pentamethylcyclopentadienyl)nickel on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound induces apoptosis through ROS generation.

Case Study 2: Antimicrobial Effects

Research on the antimicrobial activity of nickel complexes revealed that bis(pentamethylcyclopentadienyl)nickel exhibited inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.

Applications in Research

The unique properties of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene have led to its exploration in various scientific fields:

| Application Area | Description |

|---|---|

| Catalysis | Utilized in organic synthesis for polymerization and hydrogenation reactions. |

| Materials Science | Involved in synthesizing single-walled carbon nanotubes (SWCNTs), enhancing their electronic properties. |

| Nanotechnology | Used for producing nickel nanoparticles for applications in catalysis and electronics. |

属性

CAS 编号 |

74507-63-4 |

|---|---|

分子式 |

C20H30Ni |

分子量 |

329.1 g/mol |

IUPAC 名称 |

nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI 键 |

FPOBXNYAWLLCGZ-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni] |

规范 SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。